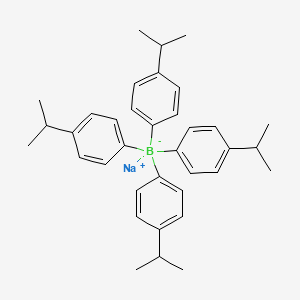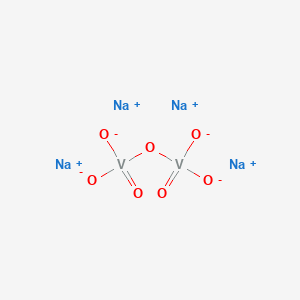
Ammoniumeisen(III)-oxalat-Trihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ferric ammonium oxalate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of Prussian Blue and other coordination polymers.
Biology: Employed in the preparation of Langmuir-Blodgett magnetic thin films.
Medicine: Investigated for its potential use in photodynamic therapy due to its photolytic properties.
Industry: Utilized in the production of blueprint paper and as a reagent in various analytical techniques.
Wirkmechanismus
Target of Action
Ferric ammonium oxalate trihydrate, also known as azanium;iron(3+);oxalate;trihydrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . The primary targets of this compound are iron-dependent biochemical processes and pathways.
Mode of Action
The compound acts as a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It interacts with its targets by providing a source of iron (III), which can be incorporated into various biochemical processes.
Biochemical Pathways
Given its role as a precursor to iron oxides and prussian blue, it’s likely that it influences pathways related to iron metabolism and the formation of coordination polymers .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the release of iron (III) and oxalate ions .
Result of Action
The molecular and cellular effects of ferric ammonium oxalate trihydrate’s action largely depend on the specific biochemical processes it influences. As a source of iron (III), it could potentially contribute to processes such as oxygen transport and DNA synthesis, which rely on iron. As a precursor to Prussian Blue, it may also play a role in the formation of this pigment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ferric ammonium oxalate trihydrate. For instance, the compound is sensitive to pH changes and reacts as an acid to neutralize bases . Additionally, it’s recommended to handle the compound in a well-ventilated place and avoid dust formation, indicating that air quality and dust levels could impact its stability and efficacy .
Biochemische Analyse
Biochemical Properties
Ferric ammonium oxalate trihydrate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound acts as a source of iron (III) ions, which are essential cofactors for various enzymatic reactions. For instance, iron (III) ions from ferric ammonium oxalate trihydrate can interact with enzymes such as catalase and peroxidase, facilitating redox reactions that are crucial for cellular metabolism . Additionally, the oxalate ions in ferric ammonium oxalate trihydrate can chelate metal ions, influencing the activity of metalloenzymes and affecting metal ion homeostasis within cells .
Cellular Effects
Ferric ammonium oxalate trihydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The iron (III) ions released from the compound can participate in the Fenton reaction, generating reactive oxygen species (ROS) that can modulate cell signaling pathways and induce oxidative stress . This oxidative stress can lead to changes in gene expression, particularly in genes involved in antioxidant defense mechanisms. Furthermore, ferric ammonium oxalate trihydrate can affect cellular metabolism by altering the activity of iron-dependent enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of ferric ammonium oxalate trihydrate involves its interaction with biomolecules at the molecular level. The iron (III) ions from the compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, iron (III) ions can inhibit the activity of aconitase by displacing the iron-sulfur cluster, leading to changes in the tricarboxylic acid cycle . Additionally, the oxalate ions can form stable complexes with metal ions, affecting their availability and reactivity in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferric ammonium oxalate trihydrate can change over time due to its stability and degradation properties. The compound is known to be light-sensitive and hygroscopic, which can lead to its decomposition upon exposure to light and moisture . Over time, the degradation of ferric ammonium oxalate trihydrate can result in the formation of iron oxides and other byproducts, potentially altering its biochemical activity and long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to ferric ammonium oxalate trihydrate may lead to cumulative oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of ferric ammonium oxalate trihydrate in animal models vary with different dosages. At low doses, the compound can provide essential iron (III) ions for physiological functions, supporting normal cellular processes . At high doses, ferric ammonium oxalate trihydrate can induce toxic effects, including oxidative stress, tissue damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .
Metabolic Pathways
Ferric ammonium oxalate trihydrate is involved in various metabolic pathways, particularly those related to iron metabolism. The iron (III) ions from the compound can be incorporated into heme and non-heme iron proteins, playing a crucial role in oxygen transport, electron transfer, and enzymatic catalysis . The oxalate ions can also participate in metabolic pathways by chelating metal ions and influencing their bioavailability and reactivity . These interactions can affect metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, ferric ammonium oxalate trihydrate is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or through specific transporters for iron and oxalate ions . Once inside the cells, ferric ammonium oxalate trihydrate can interact with binding proteins and transporters, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of ferric ammonium oxalate trihydrate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, iron (III) ions from ferric ammonium oxalate trihydrate can be localized to mitochondria, where they participate in electron transport and energy production . The oxalate ions can also be localized to specific cellular compartments, affecting their activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ferric ammonium oxalate trihydrate involves several steps:
Formation of Iron(II) Oxalate: Fe2+ ions in a solution of ammonium iron(II) sulfate react with oxalic acid to form iron(II) oxalate: [ \text{Fe}^{2+} (\text{aq}) + \text{H}_2\text{C}_2\text{O}_4 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) \rightarrow \text{FeC}_2\text{O}_4 (\text{s}) + 2 \text{H}_3\text{O}^+ (\text{aq}) ]
Oxidation to Iron(III) Oxalate: The iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate: [ 2 \text{FeC}_2\text{O}_4 (\text{s}) + \text{H}_2\text{O}_2 (\text{aq}) + 2 \text{H}_3\text{O}^+ (\text{aq}) + \text{C}_2\text{O}_4^{2-} (\text{aq}) \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 (\text{s}) + 4 \text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods: Industrial production of ferric ammonium oxalate trihydrate typically involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and cooling helps in maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ferric ammonium oxalate trihydrate undergoes various chemical reactions, including:
Thermal Decomposition: Decomposes completely at 275°C to form iron(III) oxide (Fe2O3).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize iron(II) to iron(III).
Reducing Agents: Light can act as a reducing agent in photolysis reactions.
Major Products:
Iron(III) Oxide (Fe2O3): Formed during thermal decomposition.
Carbon Dioxide (CO2): Formed during photolysis as a result of oxalate oxidation.
Vergleich Mit ähnlichen Verbindungen
Ferric ammonium oxalate trihydrate can be compared with other similar compounds such as:
Potassium Ferrioxalate: Similar in structure but uses potassium ions instead of ammonium ions.
Iron(III) Oxalate: Lacks the ammonium component and is used in different contexts, such as in the preparation of iron oxides.
Uniqueness: Ferric ammonium oxalate trihydrate is unique due to its specific combination of ammonium and ferrioxalate ions, which makes it particularly useful in the synthesis of Prussian Blue and in photolytic applications .
Eigenschaften
IUPAC Name |
azanium;iron(3+);oxalate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDIYKFIHRHVDX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FeNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

